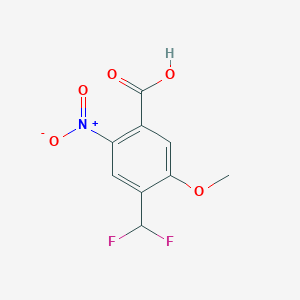
4-(Difluoromethyl)-5-methoxy-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-methoxy-2-nitrobenzoic acid is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a methoxy group, and a nitro group attached to a benzoic acid core, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable aromatic precursor, followed by nitration and methoxylation reactions. The difluoromethylation can be achieved using difluorocarbene reagents under metal-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other nucleophiles in a polar solvent.
Major Products
Amino derivatives: from the reduction of the nitro group.
Carboxylic acid derivatives: from the oxidation of the difluoromethyl group.
Substituted benzoic acids: from nucleophilic substitution reactions.
Scientific Research Applications
4-(Difluoromethyl)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy group can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-5-methoxy-2-nitrobenzoic acid
- 4-(Difluoromethyl)-5-hydroxy-2-nitrobenzoic acid
- 4-(Difluoromethyl)-5-methoxy-2-aminobenzoic acid
Uniqueness
4-(Difluoromethyl)-5-methoxy-2-nitrobenzoic acid is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
Properties
IUPAC Name |
4-(difluoromethyl)-5-methoxy-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-17-7-3-4(9(13)14)6(12(15)16)2-5(7)8(10)11/h2-3,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIAJRMUJZEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2809953.png)
![N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2809954.png)
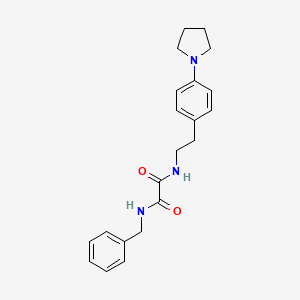
![2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2809959.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2809960.png)

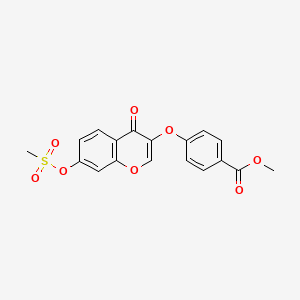
![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)

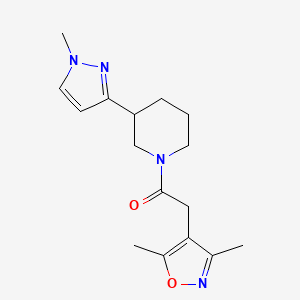
![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)
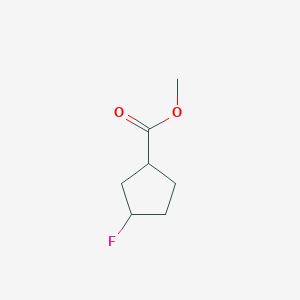
![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)

